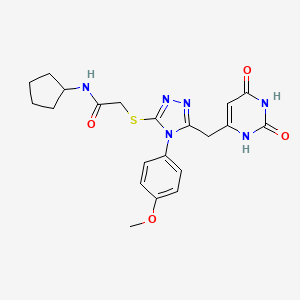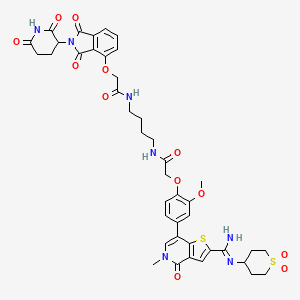
PROTAC BRD9 Degrader-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PROTAC BRD9 Degrader-1 is a compound designed to selectively degrade the bromodomain-containing protein 9 (BRD9). This compound is a type of PROTAC (Proteolysis Targeting Chimera), which is a heterobifunctional molecule that recruits an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound is used as a selective probe for studying the biology of the BAF complex, which is involved in chromatin remodeling and gene expression regulation .
科学的研究の応用
PROTAC BRD9 Degrader-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical probe to study the interactions between BRD9 and other proteins, as well as the effects of BRD9 degradation on cellular processes.
Biology: It is used to investigate the role of BRD9 in chromatin remodeling and gene expression regulation. It is also used to study the effects of BRD9 degradation on cell viability and proliferation.
Medicine: It has potential therapeutic applications in the treatment of cancers that are dependent on BRD9, such as synovial sarcoma and malignant rhabdoid tumors.
作用機序
The mechanism of action of PROTAC BRD9 Degrader-1 involves the following steps:
Recruitment of Cereblon: The Cereblon ligand portion of the molecule binds to the E3 ubiquitin ligase Cereblon.
Proteasomal Degradation: The ubiquitinated BRD9 is recognized by the proteasome and degraded, leading to a reduction in BRD9 protein levels in the cell.
将来の方向性
The field of targeted protein degradation, which includes compounds like PROTAC BRD9 Degrader-1, is rapidly developing . Many large pharmaceutical companies are investing in these small molecules, and dozens of biotechs are embracing the technology . Future research will likely focus on improving the selectivity, safety, efficacy, and administration of protein degraders .
生化学分析
Biochemical Properties
PROTAC BRD9 Degrader-1 interacts with the proteins Cereblon and BRD9 . It inhibits BRD9 with an IC50 of 13.5 nM . The nature of these interactions involves the formation of a ternary complex, leading to target ubiquitination and degradation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by degrading BRD9, a component of the BAF complex . This degradation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves the formation of a ternary complex with Cereblon and BRD9 . This leads to the ubiquitination and subsequent degradation of BRD9 . The degradation of BRD9 can result in changes in gene expression and cellular function .
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome pathway . It interacts with the E3 ubiquitin ligase Cereblon to mediate the ubiquitination and degradation of BRD9
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC BRD9 Degrader-1 involves the conjugation of a ligand for BRD9 with a ligand for the E3 ubiquitin ligase Cereblon. The synthetic route typically includes the following steps:
Synthesis of the BRD9 ligand: This involves the preparation of a small molecule that can selectively bind to BRD9.
Synthesis of the Cereblon ligand: This involves the preparation of a small molecule that can selectively bind to the E3 ubiquitin ligase Cereblon.
Linker attachment: A linker molecule is used to connect the BRD9 ligand and the Cereblon ligand. The linker is chosen based on its ability to provide the appropriate spatial orientation for the two ligands to function effectively.
The reaction conditions for these steps typically involve standard organic synthesis techniques, such as coupling reactions, purification by chromatography, and characterization by spectroscopic methods .
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route described above. This would require optimization of reaction conditions to ensure high yield and purity of the final product. The process would also involve stringent quality control measures to ensure consistency and reproducibility of the product.
化学反応の分析
Types of Reactions
PROTAC BRD9 Degrader-1 primarily undergoes binding interactions rather than traditional chemical reactions. it can participate in the following types of reactions:
Binding to BRD9: The BRD9 ligand portion of the molecule binds to the bromodomain of BRD9.
Binding to Cereblon: The Cereblon ligand portion of the molecule binds to the E3 ubiquitin ligase Cereblon.
Ubiquitination: The binding of this compound to BRD9 and Cereblon brings these two proteins into close proximity, facilitating the transfer of ubiquitin molecules to BRD9.
Common Reagents and Conditions
The common reagents used in the synthesis of this compound include:
BRD9 ligand precursor: A small molecule that can be modified to bind BRD9.
Cereblon ligand precursor: A small molecule that can be modified to bind Cereblon.
Linker molecules: Various linker molecules can be used, depending on the desired properties of the final PROTAC molecule.
The reaction conditions typically involve organic solvents, such as dimethyl sulfoxide (DMSO), and standard coupling reagents, such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) .
Major Products Formed
The major product formed from the reactions involving this compound is the ubiquitinated BRD9 protein, which is subsequently degraded by the proteasome.
類似化合物との比較
PROTAC BRD9 Degrader-1 can be compared with other similar compounds, such as:
dBRD9: Another PROTAC that targets BRD9 for degradation.
BI-7273: Another selective inhibitor of BRD9 that binds to the bromodomain and inhibits its activity.
The uniqueness of this compound lies in its ability to induce the degradation of BRD9, rather than merely inhibiting its activity. This can lead to more sustained and complete suppression of BRD9 function, which may be advantageous in certain therapeutic contexts .
特性
IUPAC Name |
N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]-2-[4-[2-[N'-(1,1-dioxothian-4-yl)carbamimidoyl]-5-methyl-4-oxothieno[3,2-c]pyridin-7-yl]-2-methoxyphenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H45N7O12S2/c1-48-20-27(37-26(40(48)54)19-32(62-37)38(43)46-24-12-16-63(57,58)17-13-24)23-8-10-29(31(18-23)59-2)60-21-34(51)44-14-3-4-15-45-35(52)22-61-30-7-5-6-25-36(30)42(56)49(41(25)55)28-9-11-33(50)47-39(28)53/h5-8,10,18-20,24,28H,3-4,9,11-17,21-22H2,1-2H3,(H2,43,46)(H,44,51)(H,45,52)(H,47,50,53) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLHUPGCPDURJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=C(C=C4)OCC(=O)NCCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H45N7O12S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
904.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

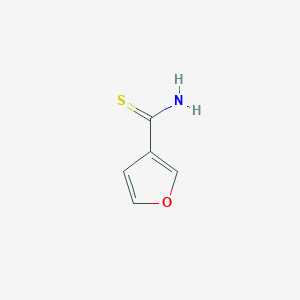
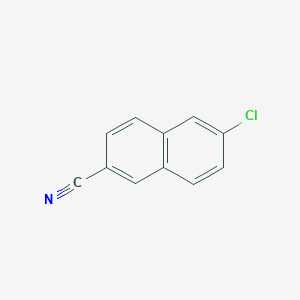
![N-(2-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2880731.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2880735.png)
![N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-4-[4-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2880737.png)
![Methyl 2-[(cyanoacetyl)amino]-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2880738.png)
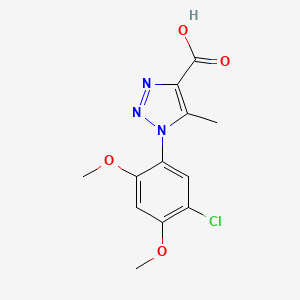

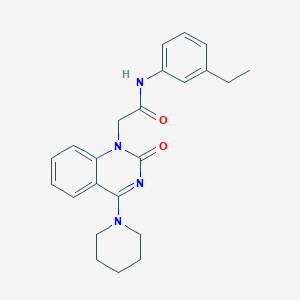
![N-isopropyl-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2880742.png)
![4-[(4-methylbenzyl)oxy]-N'-[(E,2Z)-3-phenyl-2-propenylidene]benzenecarbohydrazide](/img/structure/B2880743.png)
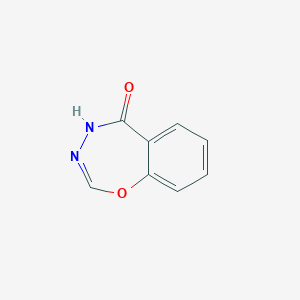
![1-[(2-Chlorophenyl)acetyl]-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2880747.png)
